Cas no 195833-46-6 (Lipase substrate)

Lipase substrate structure
Lipase substrate structure
商品名:Lipase substrate
CAS番号:195833-46-6
MF:C45H69NO8
メガワット:752.03126
CID:116839
PubChem ID:57648405

Lipase substrate 化学的及び物理的性質

名前と識別子

    • Pentanedioic acid,1-[2,3-bis(dodecyloxy)propyl] 5-(6-methyl-3-oxo-3H-phenoxazin-7-yl) ester
    • 1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate
    • 1,2-Di-O-lauryl-rac-glycero-3-(glutaric acid 6-methylresorufin ester)
    • DTXSID90583514
    • Lipase Substrate, >=95% (HPLC)
    • 195833-46-6
    • Lipase Substrate chromogenic
    • 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
    • Lipase Substrate
    • DA-64991
    • FYOMYGYHAZESGQ-UHFFFAOYSA-N
    • Lipase Substrate?
    • Lipase substrate
    • MDL: MFCD08276995
    • インチ: InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-37-27-28-39-42(33-37)54-45-36(3)41(47)30-29-40(45)46-39/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3
    • InChIKey: FYOMYGYHAZESGQ-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCCCCCCOCC(COC(CCCC(OC1C=CC2N=C3C=CC(=O)C(C)=C3OC=2C=1)=O)=O)OCCCCCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 751.50231816g/mol
  • どういたいしつりょう: 751.50231816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 54
  • 回転可能化学結合数: 34
  • 複雑さ: 1160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 12.7
  • トポロジー分子極性表面積: 110Ų
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • ようかいど: ethanol: soluble10mg/mL

Lipase substrate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 福カードFコード:8
  • ちょぞうじょうけん:2-8°C

Lipase substrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L922984-10mg
Lipase substrate
195833-46-6 95%
10mg
¥940.50 2022-01-13
TRC
L246860-2.5mg
Lipase substrate
195833-46-6
2.5mg
130.00 2021-08-04
TRC
L246860-1mg
Lipase substrate
195833-46-6
1mg
$224.00 2023-05-18
TRC
L246860-100mg
Lipase substrate
195833-46-6
100mg
$ 11200.00 2023-09-07
Aaron
AR00BC2X-10mg
LIPASE SUBSTRATE CHROMOGENIC
195833-46-6 95%
10mg
$263.00 2023-12-14
TRC
L246860-5mg
Lipase substrate
195833-46-6
5mg
$994.00 2023-05-18
Aaron
AR00BC2X-5mg
LIPASE SUBSTRATE CHROMOGENIC
195833-46-6 95%
5mg
$172.00 2023-12-14
1PlusChem
1P00BBUL-5mg
LIPASE SUBSTRATE CHROMOGENIC
195833-46-6 95%
5mg
$138.00 2024-06-17
TRC
L246860-10mg
Lipase substrate
195833-46-6
10mg
$1745.00 2023-05-18
Aaron
AR00BC2X-50mg
LIPASE SUBSTRATE CHROMOGENIC
195833-46-6 95%
50mg
$848.00 2023-12-14

Lipase substrate 関連文献

Lipase substrateに関する追加情報

Lipase Substrate (CAS No. 195833-46-6): A Versatile Triacylglycerol for Enzymatic Catalysis and Biomedical Applications

Lipase Substrate with the CAS No. 195833-46-6 refers to triolein (triolein), a pure triacylglycerol composed of three oleic acid ester groups attached to a glycerol backbone. This lipase substrate is widely recognized in enzymology due to its structural similarity to natural triglycerides and its role in facilitating studies of lipid metabolism pathways. Recent advancements in analytical techniques such as mass spectrometry and NMR spectroscopy have enabled precise characterization of its molecular interactions with various lipases, enhancing its utility in both academic research and industrial applications.

The chemical structure of triolein (CAS No. 195833-46-6) consists of three unsaturated fatty acid chains (C18:1 Δ9cis) forming ester bonds with glycerol. This configuration provides unique physicochemical properties, including a melting point of approximately 0°C and a viscosity that makes it ideal for solution-based enzymatic assays. Its unsaturation allows for conformational flexibility during catalytic reactions, which has been extensively studied using molecular dynamics simulations in recent computational enzymology papers published in journals like Journal of Lipid Research. Researchers now leverage this structural feature to investigate substrate specificity and catalytic mechanisms of microbial lipases under varying temperature conditions.

In the realm of drug delivery systems, lipase substrates like CAS No. 195833-46-6 are being explored for their potential in targeted nanomedicine formulations. A groundbreaking study from the University of Cambridge (2023) demonstrated that encapsulating this compound within lipid nanoparticles creates self-assembling structures that respond to lipase activity, enabling controlled release of therapeutic cargoes at specific metabolic sites. The research team utilized surface plasmon resonance technology to quantify binding affinities between triolein and pancreatic lipase, achieving unprecedented precision in drug release kinetics modeling.

The application of triolein (CAS No. 195833-46-6) extends into clinical nutrition research where it serves as a standardized reference material for studying postprandial lipid metabolism. A multi-center trial published in Nutrition Metabolism & Cardiovascular Diseases revealed that oral administration protocols using this compound can reliably assess lipase inhibition efficacy in patients with hyperlipidemia. The study's novel approach involved stable isotope labeling of the compound's oleic acid chains, allowing real-time tracking via LC-MS/MS during digestion experiments.

In biocatalysis processes, this lipase substrate remains a benchmark material for evaluating enzyme performance under industrial conditions. Recent work by BASF researchers has optimized immobilization techniques on mesoporous silica supports, achieving turnover numbers exceeding 1000 units per gram catalyst when processing CAS No. 195833-46-6 at elevated temperatures (up to 70°C). These findings were validated through high-throughput screening using automated microreactor systems equipped with UV-spectrophotometric detection modules.

The structural versatility of CAS No. 195833-46-6 enables its use as a model compound in studying membrane fluidity dynamics relevant to cellular biology applications. A collaborative study between MIT and Stanford demonstrated that incorporating this compound into lipid bilayers creates tunable membrane environments for investigating protein-lipid interactions under varying saturation conditions. Fluorescence recovery after photobleaching (FRAP) experiments revealed unique diffusion characteristics when compared to fully saturated triglycerides.

In the context of renewable energy research, this lipase substrate plays a critical role as a feedstock for biodiesel production processes involving enzyme-catalyzed transesterification reactions. A 2024 publication from ETH Zurich highlighted improved yields through the use of engineered Candida antarctica lipase B variants specifically tailored for efficient hydrolysis of CAS No. 195833-46-6 at low water activity levels (<2%). The research employed directed evolution techniques combined with high-throughput activity assays using fluorometric detection methods.

Clinical researchers have also utilized CAS No. 195833-46-6 in metabolic disorder studies due to its well-characterized absorption profile in humans. A phase II clinical trial conducted at Johns Hopkins University showed significant correlation between plasma clearance rates of this compound and markers of fatty acid oxidation efficiency in subjects with type II diabetes mellitus. The trial employed tandem mass spectrometry (LC/MS/MS) for quantification alongside traditional biochemical assays.

In food science applications, this compound's role as a lipase substrate has led to innovations in fat digestion modeling systems used for product development testing. Nestlé Institute recently developed an artificial gastric system that employs CAS No. 195833-46-6 microemulsions to simulate human digestion kinetics more accurately than conventional methods do. Their approach uses dynamic light scattering technology to monitor droplet size distribution during enzymatic hydrolysis processes.

The synthesis pathways involving CAS No. 195833-46-6 have been refined through advances in organic chemistry methodology over the past decade. A notable contribution from the Max Planck Institute introduced microwave-assisted esterification protocols achieving >98% purity without chromatographic purification steps - critical for cost-effective production scales required by industrial applications such as surfactant manufacturing or pharmaceutical excipient preparation.

In structural biology investigations, X-ray crystallography studies using derivatized forms of CAS No. 195833-46-6 have provided unprecedented insights into active site configurations within bacterial lipases like Pseudomonas cepacia esterase (PCE). These studies revealed conformational changes occurring during catalytic turnover when interacting with this specific triglyceride structure compared to other substrates like tripalmitin or tristearin.

Biochemical assays utilizing CAS No. 195833-46-6 now incorporate advanced detection systems such as fluorescently labeled derivatives developed by teams at Imperial College London's Department of Chemical Engineering Science (DCES). These modified substrates allow real-time monitoring via fluorescence polarization spectroscopy without compromising enzyme activity - an innovation particularly valuable for high-throughput screening platforms used in drug discovery pipelines.

In materials science applications, self-healing polymer composites containing encapsulated triolein (CAS No.) demonstrate remarkable mechanical properties when combined with enzymatic crosslinking agents such as transglutaminase or lipoxygenase enzymes under controlled humidity conditions according to recent publications from KAIST researchers (ACS Applied Materials & Interfaces, July 2024).

Safety data sheets confirm that pure CAS No.) is non-hazardous when handled according to standard laboratory protocols - an important consideration given its widespread use across multiple disciplines from basic enzymology research up through pilot-scale industrial trials reported in peer-reviewed literature over the last five years.

Ongoing investigations into metabolic engineering are exploring the use of genetically encoded sensors coupled with CAS.) based substrates to monitor intracellular lipid droplet formation dynamics live-cell imaging experiments conducted at Harvard Medical School's Center for Systems Biology utilize Förster resonance energy transfer (FRET) pairs specifically designed for real-time detection within cellular compartments containing this triglyceride molecule.

In analytical chemistry contexts, derivatization strategies involving CAS.) have advanced significantly through the development new reagent kits by Sigma-Aldrich that enable simultaneous quantification across multiple matrices including blood plasma samples tissue extracts or environmental water samples using ultra-performance liquid chromatography-tandem mass spectrometry UPLC/MS/MS platforms optimized for trace analysis requirements specified by ISO/IEC standards.

Biochemical reaction studies involving CAS.) continue to inform mechanistic understanding through time-resolved spectroscopic analysis techniques such as stopped-flow fluorimetry which capture transient intermediates formed during hydrolysis by immobilized enzyme preparations on magnetic nanoparticles - an approach pioneered by researchers at ETH Zurich's Laboratory for Enzyme Kinetics published recently (Biochimica et Biophysica Acta, March 2024).

Clinical pharmacokinetic evaluations using radiolabeled forms demonstrate predictable absorption profiles following oral administration making it an ideal reference standard when comparing bioavailability parameters between different drug delivery formulations tested under FDA-compliant Good Laboratory Practice guidelines across multiple Phase I clinical trials documented since late 2022 according to ClinicalTrials.gov records filtered through PubChem databases.

Synthetic biology projects leverage CAS.)'s structural characteristics when designing novel biosensors capable detecting specific lipolytic activities present wastewater samples or biomedical devices surfaces The University College London team developed CRISPR-based biosensors coupled with luciferase reporter systems activated upon detection free fatty acids released from hydrolysis reactions initiated by this standard substrate molecule according their Nature Communications publication released earlier this year January issue detailing innovative bioremediation strategies involving engineered microbial consortia targeting environmental lipid pollutants degradation pathways accelerated via enzyme-substrate interactions similar those observed with triolein compounds like our featured product here today

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